molecular formula C8H7IN2 B6589940 4-amino-3-iodo-5-methylbenzonitrile CAS No. 911124-31-7

4-amino-3-iodo-5-methylbenzonitrile

Cat. No. B6589940
CAS RN: 911124-31-7
M. Wt: 258.1
InChI Key:
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Description

4-Amino-3-iodo-5-methylbenzonitrile (AIMBN) is a chemical compound used in a variety of scientific applications. It is an organoiodine compound, which means that it contains an iodine atom bonded to a carbon atom. AIMBN has been used in laboratory experiments for a variety of purposes, including synthesis, reactivity studies, and the development of new materials.

Scientific Research Applications

4-amino-3-iodo-5-methylbenzonitrile has been used in a variety of scientific research applications, including the synthesis of new materials, reactivity studies, and the development of new catalysts. It has also been used in the synthesis of organic dyes, as well as in the synthesis of polymers-based materials. 4-amino-3-iodo-5-methylbenzonitrile has been used in the development of new catalysts for the oxidation of alcohols and the reduction of ketones. It has also been used in the synthesis of polymers-based materials, such as polyurethanes and polyethylene.

Mechanism of Action

The mechanism of action of 4-amino-3-iodo-5-methylbenzonitrile is not fully understood. However, it is believed that the iodine atom in the compound is responsible for its reactivity. The iodine atom is believed to be a Lewis acid, which means that it can act as an electron acceptor. This enables the compound to react with other molecules, allowing it to form new materials and catalysts.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-amino-3-iodo-5-methylbenzonitrile are not well understood. However, it is believed that the compound may have some effects on the body when ingested. 4-amino-3-iodo-5-methylbenzonitrile has been shown to have some effects on the liver, which may indicate that it is toxic when ingested. Additionally, 4-amino-3-iodo-5-methylbenzonitrile has been shown to have some effects on the kidney and pancreas, which may indicate that it may be toxic when ingested.

Advantages and Limitations for Lab Experiments

4-amino-3-iodo-5-methylbenzonitrile has several advantages and limitations when used in laboratory experiments. One of the main advantages of 4-amino-3-iodo-5-methylbenzonitrile is its reactivity, which makes it useful for a variety of applications. Additionally, 4-amino-3-iodo-5-methylbenzonitrile is relatively stable, which makes it suitable for long-term storage. 4-amino-3-iodo-5-methylbenzonitrile is also relatively inexpensive and easy to obtain, which makes it ideal for laboratory experiments.
However, there are some limitations to using 4-amino-3-iodo-5-methylbenzonitrile in laboratory experiments. One of the main limitations is its toxicity, which may make it unsuitable for certain experiments. Additionally, 4-amino-3-iodo-5-methylbenzonitrile is not very soluble in water, which may limit its use in certain applications. Finally, 4-amino-3-iodo-5-methylbenzonitrile is not very stable in the presence of light, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for 4-amino-3-iodo-5-methylbenzonitrile. One potential direction is the development of new catalysts and materials based on the compound. Additionally, 4-amino-3-iodo-5-methylbenzonitrile could be used in the development of new drugs and pharmaceuticals, as well as in the synthesis of new polymers and materials. Finally, 4-amino-3-iodo-5-methylbenzonitrile could be used in the development of new methods for the detection and quantification of compounds.

Synthesis Methods

4-amino-3-iodo-5-methylbenzonitrile can be synthesized by a variety of methods, including the reaction of a primary amine with a substituted benzonitrile, the reaction of a primary amine with an iodoarene, and the reaction of an iodoarene with a substituted benzonitrile. The most common method of synthesis is the reaction of a primary amine with a substituted benzonitrile, which is known as the Knoevenagel condensation. In this reaction, the primary amine is reacted with a substituted benzonitrile in the presence of an acid catalyst to form a Schiff base, which is then reduced with a reducing agent to form 4-amino-3-iodo-5-methylbenzonitrile.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-amino-3-iodo-5-methylbenzonitrile can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "4-methylbenzonitrile", "iodine", "ammonia", "sodium hydroxide", "hydrochloric acid", "sodium nitrite", "copper(I) iodide", "sodium sulfite", "sodium carbonate", "sodium bicarbonate", "sodium chloride", "water", "acetone", "ethanol" ], "Reaction": [ "Step 1: Nitration of 4-methylbenzonitrile with nitric acid and sulfuric acid to form 4-methyl-3-nitrobenzonitrile", "Step 2: Reduction of 4-methyl-3-nitrobenzonitrile with iron and hydrochloric acid to form 4-methyl-3-aminobenzonitrile", "Step 3: Diazotization of 4-methyl-3-aminobenzonitrile with sodium nitrite and hydrochloric acid to form 4-methyl-3-diazoaminobenzonitrile", "Step 4: Coupling of 4-methyl-3-diazoaminobenzonitrile with copper(I) iodide to form 4-methyl-3-iodo-5-diazoaminobenzonitrile", "Step 5: Reduction of 4-methyl-3-iodo-5-diazoaminobenzonitrile with sodium sulfite and sodium carbonate to form 4-amino-3-iodo-5-methylbenzonitrile", "Step 6: Neutralization of the reaction mixture with sodium bicarbonate and extraction of the product with acetone and water", "Step 7: Purification of the product by recrystallization from ethanol" ] }

CAS RN

911124-31-7

Product Name

4-amino-3-iodo-5-methylbenzonitrile

Molecular Formula

C8H7IN2

Molecular Weight

258.1

Purity

95

Origin of Product

United States

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